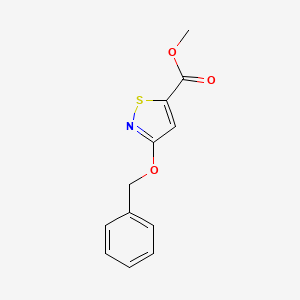

3-Benzyloxyisothiazole-5-carboxylic acid methyl ester

描述

属性

IUPAC Name |

methyl 3-phenylmethoxy-1,2-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c1-15-12(14)10-7-11(13-17-10)16-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHDFBWBQHTBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NS1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The lithiation can be achieved using n-butyllithium, and the intermediate lithiated species can be trapped with various electrophiles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable lithiation and electrophilic trapping reactions, which can be adapted for large-scale synthesis.

化学反应分析

Types of Reactions: 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The isothiazole ring can undergo substitution reactions at various positions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, often under mild conditions.

Major Products Formed:

Oxidation: Benzyloxy aldehydes or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted isothiazole derivatives, depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Antimicrobial and Antifungal Properties

Research indicates that 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for drug development aimed at treating infections caused by various pathogens. The compound's efficacy against specific microorganisms enhances its potential as a therapeutic agent.

Anti-inflammatory and Analgesic Effects

Compounds within the isothiazole family are known for their anti-inflammatory and analgesic effects, suggesting that 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester may also possess similar therapeutic benefits. This aspect could be leveraged in the design of new medications targeting inflammatory conditions.

Enzyme Interaction Profiles

Studies have shown that this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit specific enzymes could be beneficial in drug design, particularly for conditions involving inflammation or infection. Further research is necessary to elucidate these interactions fully and understand their implications for therapeutic use.

Agrochemical Applications

The compound is also being explored for its potential uses in agrochemicals. Its biological activities suggest possible applications as a pesticide or herbicide, although specific studies detailing its effectiveness in agricultural contexts are still limited.

Synthetic Routes and Chemical Properties

Several synthetic routes have been developed for the preparation of 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester, allowing for efficient synthesis and modification to enhance its properties. The presence of the benzyloxy group distinguishes it from other similar compounds, potentially enhancing its solubility and bioactivity compared to simpler isothiazoles.

Case Studies

While specific case studies on 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester are scarce, related compounds have demonstrated promising results in clinical settings:

- Antimicrobial Activity : A study on similar isothiazoles showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that derivatives like 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester could exhibit comparable efficacy.

- Anti-inflammatory Research : Research focusing on isothiazole derivatives has indicated potential pathways through which these compounds can modulate inflammatory responses, supporting further exploration of 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester in therapeutic contexts.

作用机制

The mechanism of action of 3-benzyloxyisothiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The benzyloxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy .

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

- Heterocycle Core : The isothiazole core (S and N at positions 1 and 2) differs from isoxazoles (O and N at positions 1 and 2), leading to distinct electronic properties and reactivity. For example, isothiazoles are generally more resistant to ring-opening under reductive conditions compared to isoxazoles .

- Substituent Effects : The benzyloxy group at position 3 enhances steric bulk and may influence solubility. Methyl or tert-butylphenyl groups at position 5 (as in ) modulate lipophilicity and steric effects, impacting biological activity or synthetic utility.

Physical and Analytical Properties

- Molecular Weight : The target compound’s calculated molecular weight (249.28 g/mol) is higher than simpler analogs like methyl 5-methylisoxazole-3-carboxylate (141.12 g/mol) due to the benzyloxy group .

- Chromatographic Behavior: Esters such as methyl or ethyl derivatives are frequently analyzed via GC-MS (e.g., fatty acid methyl esters in ). The benzyloxy group in the target compound would likely increase retention times compared to non-aromatic analogs .

生物活性

3-Benzyloxyisothiazole-5-carboxylic acid methyl ester is a compound belonging to the isothiazole family, notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₁NO₃S

- Molecular Weight : 249.29 g/mol

- CAS Number : 415724-79-7

The compound features a benzyloxy group attached to the isothiazole ring, contributing to its unique properties and potential applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

Research indicates that 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester exhibits significant antimicrobial properties.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 32 to 64 µg/mL against various bacterial strains, including resistant strains.

- Pathogens Tested : The compound has demonstrated efficacy against pathogens such as Helicobacter pylori, which is known for its role in gastric ulcers and cancer.

Antitumor Effects

The compound has also been evaluated for its potential antitumor activity.

- It is identified as an inhibitor of succinate dehydrogenase subunit B (SDHB), which plays a crucial role in cellular respiration and energy production in cancer cells. This inhibition can lead to apoptosis in tumor cells.

In Vitro Studies:

- The compound has shown promising results in inducing apoptosis in various cancer cell lines, although specific quantitative data on effectiveness remains limited.

Cytotoxicity and Safety Profile

While the compound exhibits beneficial biological activities, it also presents certain safety concerns.

Observations:

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 3-Chloroisothiazole-4-carboxylic acid methyl ester | C₇H₆ClN₃O₂S | 253.66 g/mol | Contains a chlorine substituent; potential herbicide activity. |

| Isothiazole-5-carboxylic acid methyl ester | C₅H₅NO₂S | 173.19 g/mol | Simpler structure; used in various chemical syntheses. |

| Benzylisothiazole-5-carboxylic acid | C₉H₉N₃O₂S | 218.26 g/mol | Lacks the methyl ester; studied for its biological activities. |

The presence of the benzyloxy group in 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester enhances its solubility and bioactivity compared to simpler derivatives.

Future Research Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of 3-Benzyloxyisothiazole-5-carboxylic acid methyl ester. Potential areas of exploration include:

- Detailed studies on its interaction profiles with various biological targets.

- Long-term toxicity studies to assess safety for therapeutic applications.

- Exploration of its efficacy in vivo to confirm findings from in vitro studies.

常见问题

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- GC/MS : Use polar cyanosilicone capillary columns (e.g., HP-88) to resolve ester derivatives. Retention indices can be cross-referenced with Wiley/NIST libraries for identification .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm are effective for purity assessment. Mobile phases often combine acetonitrile and 0.1% formic acid in water .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyloxy group influence reactivity in downstream functionalization?

- Case Study : The benzyloxy group acts as a directing group in electrophilic substitution reactions. For example, nitration at the 4-position of the isothiazole ring is sterically hindered, requiring optimized conditions (e.g., HNO/HSO at 0°C). Kinetic modeling (as in pyrrolecarboxylic ester synthesis) can predict regioselectivity .

Q. What strategies mitigate side reactions during coupling reactions involving the methyl ester moiety?

- Protection/Deprotection : Temporarily silylate the ester (e.g., using TMSCl) to prevent nucleophilic attack during amide bond formation. Deprotection with tetrabutylammonium fluoride restores the ester post-reaction .

- Catalytic Optimization : Use Pd-mediated cross-coupling under mild conditions (e.g., Suzuki-Miyaura with Pd(PPh)) to preserve ester integrity .

Q. How can conflicting spectral data (e.g., NMR vs. GC/MS) be resolved for this compound?

- Data Reconciliation :

- Scenario : Discrepancies in molecular ion peaks (GC/MS) vs. NMR integration may arise from trace impurities or degradation.

- Resolution : Conduct LC-MS to correlate retention time with exact mass. For example, a molecular ion at m/z 265.08 ([M+H]) confirms the intact methyl ester group .

- Advanced Techniques : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) clarify ambiguous assignments .

Q. What are the challenges in scaling up the synthesis of 3-benzyloxyisothiazole-5-carboxylic acid methyl ester while maintaining >98% purity?

- Scale-Up Issues :

- Crystallization : Recrystallization efficiency drops at larger scales. Switch to antisolvent precipitation (e.g., adding hexane to DMF) to improve yield .

- Purification : Use flash chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts like hydrolyzed carboxylic acid derivatives .

Methodological Considerations

Q. How to validate synthetic protocols for reproducibility across labs?

- Interlaboratory Studies : Share detailed kinetic data (e.g., time-temperature profiles) and raw spectral datasets. For example, replicate reflux conditions (±2°C) to ensure consistent reaction rates .

Q. What computational tools aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。